Differentiation at the 5-Position: Steric and Physicochemical Contrast with CGP37157
The target compound replaces the 2-chlorophenyl group of CGP37157 with a 4-methylbenzyl substituent. This substitution increases the XLogP3-AA by approximately 0.2 log units (target: 4.0 [1] vs. CGP37157: ~3.8 [2]) and adds a rotatable bond, altering conformational flexibility. The topological polar surface area remains identical at 45.6 Ų [1], indicating that passive membrane permeability may be preserved while lipophilicity-driven distribution differences are introduced.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | CGP37157: ~3.8 (inferred from 2D structure) |
| Quantified Difference | Δ ~ 0.2 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration and alter mitochondrial membrane partitioning, directly impacting the compound's utility in neuroscience target-engagement studies.
- [1] PubChem Compound Summary: 7-chloro-5-(4-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, CID 1479778. Property values computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] ChEMBL Compound Report: CGP37157, CHEMBL452686. XLogP3 value estimated from 2D structure. View Source
